5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline
Overview
Description
5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline is a useful research compound. Its molecular formula is C18H13ClF3NO2 and its molecular weight is 367.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0586908 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Optical Properties
A study by Zeyada et al. (2016) focused on the structural and optical properties of quinoline derivatives, indicating their potential applications in thin films for electronic and photovoltaic devices. The research highlighted how these compounds transition from polycrystalline powder to nanocrystallites dispersed in an amorphous matrix upon thermal deposition, without altering their chemical bonds. This property is crucial for applications in optoelectronics and solar cells, where the material's ability to absorb and transmit light can be finely tuned for specific uses (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Activity
El-Gaby et al. (2006) synthesized novel thieno[2,3-b]quinoline derivatives, demonstrating their inhibitory activity against Saccharomyces cerevisiae, indicative of potential antimicrobial applications. The structural integrity of these compounds remained unchanged under gamma irradiation up to 40 KGy, suggesting their suitability for sterilization processes and the development of antimicrobial agents (El-Gaby, Abdel-Gawad, Ghorab, Heiba, & Aly, 2006).
Photovoltaic Applications
Another study by Zeyada et al. (2016) explored the photovoltaic properties of quinoline derivatives, emphasizing their utility in organic–inorganic photodiode fabrication. This research sheds light on the potential of quinoline derivatives in the development of efficient, low-cost photodiodes for solar energy conversion, highlighting the impact of substitution groups on device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Reactivity
Gao et al. (2012) described the synthesis of new quinoline-8-carbaldehyde compounds, providing a foundation for further chemical modifications and applications in various fields, including materials science and pharmaceutical research. The ability to efficiently synthesize and modify quinoline derivatives opens pathways for creating novel compounds with tailored properties (Gao, Zhao, Li, Yan, & Li, 2012).
Future Directions
Trifluoromethylpyridines and their derivatives, which share similarities with “5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline”, are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors targetingKRAS G12D , one of the most commonly mutated oncogenes found in a variety of cancers .
Mode of Action
It’s likely that it interacts with its targets through a process similar to theSuzuki–Miyaura (SM) coupling reaction . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound might be involved in, is a key process in organic chemistry and biochemistry, facilitating the formation of complex organic structures .
Result of Action
Given its potential role in the synthesis of inhibitors targeting kras g12d, it may contribute to the inhibition of this oncogene, potentially impacting the growth and proliferation of cancer cells .
Properties
IUPAC Name |
5-chloro-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3NO2/c19-15-6-7-16(17-14(15)5-2-8-23-17)25-10-9-24-13-4-1-3-12(11-13)18(20,21)22/h1-8,11H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSQQBFQAHLMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.